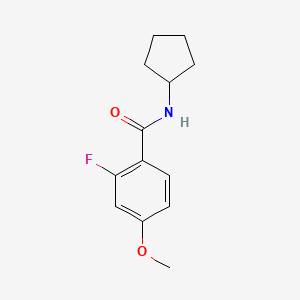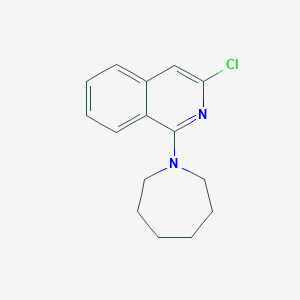
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FMICA and has a molecular formula of C10H8FNO3. FMICA is a derivative of indole and has a fluorine atom at position 4 and a methoxy group at position 7.
Applications De Recherche Scientifique
FMICA has shown potential applications in various fields of research, including medicinal chemistry, drug discovery, and neuroscience. It has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. FMICA has also been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, FMICA has been studied for its potential as a neuroprotective agent, as it has been shown to protect against neuronal damage in animal models.
Mécanisme D'action
The mechanism of action of FMICA is not fully understood, but it is believed to act on various molecular targets in the body. FMICA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. FMICA has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Additionally, FMICA has been shown to modulate the activity of various neurotransmitters in the brain, including dopamine and serotonin.
Biochemical and Physiological Effects:
FMICA has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and oxidative stress, which are both involved in the development of various diseases. FMICA has also been shown to protect against neuronal damage and improve cognitive function in animal models. Additionally, FMICA has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
FMICA has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it accessible for researchers. However, FMICA has some limitations, including its limited availability and high cost. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on FMICA. One potential direction is to investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. FMICA has shown promising results in animal models, and further research could lead to the development of new treatments for these diseases. Additionally, more research is needed to fully understand the mechanism of action of FMICA and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of FMICA involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde with acetone to form 2-nitro-1-phenylethanone. This intermediate is then reduced to 2-amino-1-phenylethanone using sodium borohydride. The resulting compound is then reacted with ethyl 2-bromoacetate to form ethyl 2-(2-amino-1-phenylethyl)-2-oxoacetate. This intermediate is then cyclized using sodium hydride to form 4-fluoro-7-methoxy-1H-indole-2-carboxylic acid.
Propriétés
IUPAC Name |
4-fluoro-7-methoxy-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-4,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMYGVDTKMOQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)F)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Bromophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7637863.png)

![2-[2-(Dimethylamino)ethoxy]fluoren-9-one](/img/structure/B7637885.png)

![4-[(1-Adamantylmethylamino)methyl]pyrrolidin-2-one](/img/structure/B7637896.png)

![N-cyclohexyl-2-[5-(3-methoxyphenyl)tetrazol-2-yl]-N-methylacetamide](/img/structure/B7637911.png)

![N-[4-(methylcarbamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B7637925.png)


![3-[(2-Fluorophenyl)methyl]-2-methylquinazolin-4-one](/img/structure/B7637958.png)
![4-[(2-Methyl-4-oxoquinazolin-3-yl)methyl]benzonitrile](/img/structure/B7637971.png)